molecular formula C17H18N2O B2775941 5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane CAS No. 1556097-48-3

5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane

Cat. No. B2775941
CAS RN: 1556097-48-3
M. Wt: 266.344
InChI Key: FUIJTFGUBDRDAM-UHFFFAOYSA-N
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Description

5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane is a chemical compound . It is related to the 2,6-diazaspiro[3.4]octane core, which has been used to create a set of twelve compounds of a nitrofuran carboxamide chemotype . These compounds have shown in vitro inhibitory activities against Mycobacterium tuberculosis H37Rv .


Synthesis Analysis

The synthesis of related compounds, such as 2-azaspiro[3.4]octane, has been achieved through several routes . One approach involved the annulation of the cyclopentane ring, and the remaining two approaches involved the annulation of the four-membered ring . All three approaches employed readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .

Scientific Research Applications

Electrophilic Amination Reactions

1-oxa-2-azaspiro[2.5]octane, a related compound, has been studied for its role in electrophilic amination reactions with malonic and cyanoacetic acid derivatives, among other C-H acids. This process involves the introduction of a hydroxycyclohexylamino group at the acidic position and further stabilization reactions, leading to the formation of disubstituted 1,4-diazaspiro[4.5]decanones (Andreae et al., 1992).

Corrosion Inhibition

Spirocyclopropane derivatives, including compounds related to 5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane, have been studied for their effectiveness in inhibiting mild steel corrosion in acidic solutions. Experimental methods and simulations suggest that the electronic structure of these compounds contributes to their adsorption onto iron surfaces, making them effective corrosion inhibitors (Chafiq et al., 2020).

Photochemical Studies

5,7-Diazaspiro[2.5]octanes, closely related to the compound of interest, have been generated through the sensitized photorearrangement of 2,4-dioxofuro[2,3-d]pyrimidines. This study provides insights into the behavior of these compounds under specific light-induced conditions (Ming & Wamhoff, 1987).

Synthesis of Azaspirocycles

Azaspirocycles, including 5-azaspiro[2.5]octanes, are synthesized for their potential in drug discovery. These compounds are functionalized into relevant scaffolds through processes like ring-closing metathesis and reductive amination (Wipf et al., 2004).

Drug Discovery Modules

Thia/oxa-azaspiro[3.4]octanes, structurally related to the compound , have been synthesized as novel modules for drug discovery. Their multifunctionality and structural diversity make them suitable candidates for medicinal chemistry applications (Li et al., 2013).

properties

IUPAC Name

5,8-diphenyl-2-oxa-5,8-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-7-15(8-4-1)18-11-12-19(17(18)13-20-14-17)16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIJTFGUBDRDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(N1C3=CC=CC=C3)COC2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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